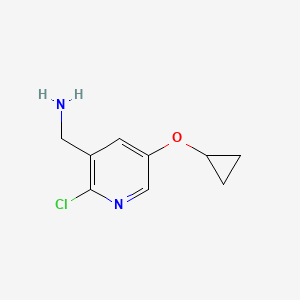
(2-Chloro-5-cyclopropoxypyridin-3-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-cyclopropoxypyridin-3-YL)methanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a cyclopropoxy group at the fifth position, and a methanamine group at the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-cyclopropoxypyridin-3-YL)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and cyclopropanol.
Cyclopropoxylation: The cyclopropoxy group is introduced at the fifth position of the pyridine ring through a nucleophilic substitution reaction using cyclopropanol and a suitable base.
Amination: The methanamine group is introduced at the third position through a nucleophilic substitution reaction using a suitable amine source, such as methanamine, under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-5-cyclopropoxypyridin-3-YL)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles (amines, thiols) in the presence of a base.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-5-cyclopropoxypyridin-3-YL)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2-Chloro-5-cyclopropoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chloropyridin-2-yl)methanamine: Similar structure with a chloro group at the fifth position and a methanamine group at the second position.
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile: Contains a trifluoromethyl group instead of a cyclopropoxy group.
Uniqueness
(2-Chloro-5-cyclopropoxypyridin-3-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.
Eigenschaften
Molekularformel |
C9H11ClN2O |
|---|---|
Molekulargewicht |
198.65 g/mol |
IUPAC-Name |
(2-chloro-5-cyclopropyloxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11ClN2O/c10-9-6(4-11)3-8(5-12-9)13-7-1-2-7/h3,5,7H,1-2,4,11H2 |
InChI-Schlüssel |
QMJQDEFDGJMNST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=C(N=C2)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



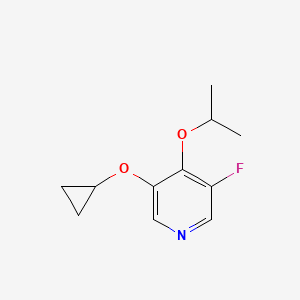
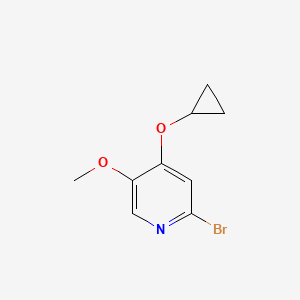
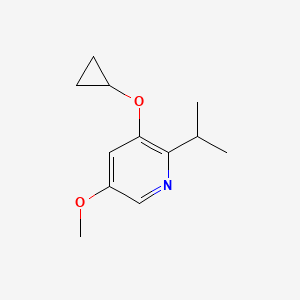


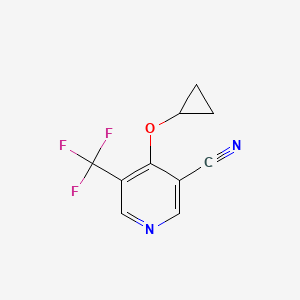
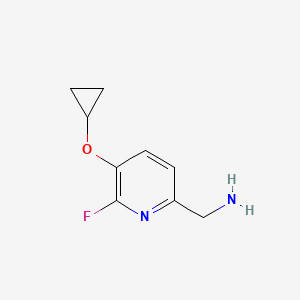
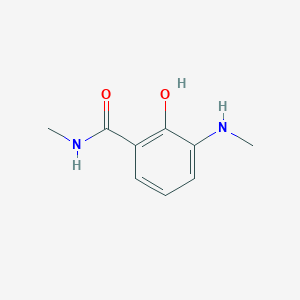
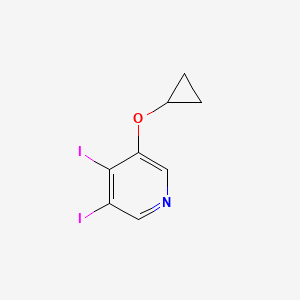
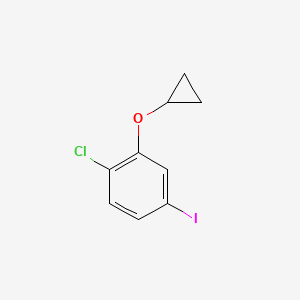
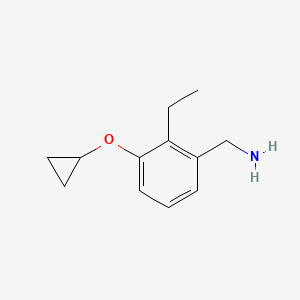
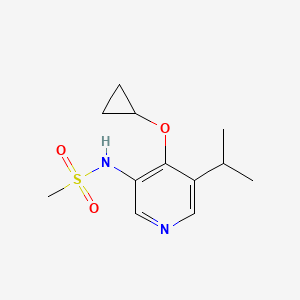
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate-rel-](/img/structure/B14828467.png)
